Product packaging for Soravtansine(Cat. No.:CAS No. 1461704-01-7)

Soravtansine

Cat. No.: B3322474
CAS No.: 1461704-01-7
M. Wt: 978.6 g/mol
InChI Key: GQSPYHXXAXFCRB-DSIKUUPMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Soravtansine, also known as DM4, is a potent cytotoxic agent belonging to the maytansinoid class. It functions as a microtubule inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest and apoptotic cell death . Due to its high potency, it is not used as a standalone therapeutic but is employed as the payload in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy . In ADCs, DM4 is covalently linked to a monoclonal antibody via a cleavable linker (sulfo-SPDB). The antibody component, such as mirvetuximab which targets Folate Receptor Alpha (FRα), delivers the DM4 payload specifically to tumor cells . Upon internalization of the ADC into the target cell, DM4 is released through proteolytic cleavage, where it exerts its cytotoxic effect by binding to tubulin and disrupting the microtubule network . A key characteristic of DM4 is its ability to diffuse across cell membranes, which can mediate a "bystander effect," killing adjacent tumor cells that may not express the primary target antigen . This makes it a valuable component in ADC research and development for oncology. The ADC Mirvetuximab this compound, which utilizes DM4 as its payload, is an FDA and EMA-approved treatment for FRα-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H60ClN3O15S3 B3322474 Soravtansine CAS No. 1461704-01-7

Properties

IUPAC Name

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSPYHXXAXFCRB-DSIKUUPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60ClN3O15S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

978.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461704-01-7
Record name Soravtansine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1461704017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORAVTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PON74J1XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Mechanism of Cytotoxic Action

Interaction with Tubulin and Microtubule Dynamics

Upon binding to the FRα receptor on the surface of tumor cells, soravtansine is internalized via receptor-mediated endocytosis patsnap.commdpi.comresearchgate.netportico.orgpatsnap.comtandfonline.combiochempeg.compatsnap.comdrugbank.comoup.com. Within the acidic environment of the lysosomes, the cleavable linker is degraded, releasing the active cytotoxic agent, DM4 patsnap.commdpi.comresearchgate.netportico.orgpatsnap.comtandfonline.combiochempeg.compatsnap.comdrugbank.comoup.com. DM4 then exerts its antineoplastic effects by directly interacting with tubulin, a critical component of the cell's cytoskeleton.

Inhibition of Tubulin Polymerization

DM4 is a potent maytansinoid derivative that binds to tubulin, specifically at the colchicine-binding site portico.orgnihr.ac.ukdrugbank.comoup.com. This binding event inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle, a structure vital for chromosome segregation during cell division patsnap.commdpi.comportico.orgnih.govtandfonline.combiochempeg.compatsnap.comnihr.ac.ukncats.ionih.govdrugbank.comoup.com. By preventing the formation of functional microtubules, DM4 effectively halts the progression of the cell cycle patsnap.commdpi.comportico.orgnih.govtandfonline.combiochempeg.compatsnap.comnihr.ac.ukncats.ionih.govdrugbank.comoup.com. The potency of DM4 is demonstrated by its low picomolar IC50 values in certain cancer cell lines.

Table 1: Cytotoxicity of DM4 Payload in Cancer Cell Lines

Cell LineIC50 Value (pM)Reference
COLO20526 ncats.io
HT2922 ncats.io

Disruption of Microtubule Assembly

The inhibition of tubulin polymerization by DM4 leads to the disruption of microtubule assembly and dynamics patsnap.commdpi.comresearchgate.netportico.orgpatsnap.comnih.govtandfonline.combiochempeg.combccancer.bc.capatsnap.comnihr.ac.ukncats.ionih.govdrugbank.comresearchgate.netoup.comresearchgate.netresearchgate.net. This disruption results in the formation of abnormal or incomplete mitotic spindles, preventing the proper alignment and separation of chromosomes during mitosis patsnap.commdpi.comresearchgate.netportico.orgpatsnap.comnih.govtandfonline.combiochempeg.combccancer.bc.capatsnap.comnihr.ac.ukncats.ionih.govdrugbank.comresearchgate.netoup.comresearchgate.netresearchgate.net. Beyond its direct action within the FRα-expressing cell, the active DM4 metabolites can also diffuse into neighboring cells, inducing cell death in an antigen-independent manner, a phenomenon known as the 'bystander effect' researchgate.netportico.orgtandfonline.combiochempeg.comdrugbank.com. This bystander activity is particularly beneficial in heterogeneous tumors where FRα expression may vary.

Induction of Cell Cycle Arrest

The severe disruption of microtubule dynamics caused by DM4 ultimately leads to cell cycle arrest patsnap.commdpi.comresearchgate.netportico.orgpatsnap.comnih.govtandfonline.combiochempeg.combccancer.bc.capatsnap.comnihr.ac.ukncats.ionih.govdrugbank.comresearchgate.netoup.comresearchgate.netresearchgate.net.

G2/M Phase Arrest

The critical role of microtubules in mitosis means that their dysfunction specifically triggers arrest in the G2/M phase of the cell cycle patsnap.commdpi.comportico.orgpatsnap.combccancer.bc.capatsnap.com. During this phase, cells prepare for and undergo division. By preventing the proper formation of the mitotic spindle, DM4 traps cells in G2/M, thereby inhibiting cell proliferation and division patsnap.commdpi.comresearchgate.netportico.orgpatsnap.comnih.govtandfonline.combiochempeg.combccancer.bc.capatsnap.comnihr.ac.ukncats.ionih.govdrugbank.comresearchgate.netoup.comresearchgate.netresearchgate.net. This arrest is a precursor to programmed cell death.

Apoptosis Pathway Activation

The sustained cell cycle arrest in the G2/M phase, coupled with the cellular damage induced by DM4, initiates the activation of apoptotic pathways patsnap.commdpi.comresearchgate.netportico.orgpatsnap.comnih.govtandfonline.combiochempeg.combccancer.bc.capatsnap.comnihr.ac.ukdrugbank.comresearchgate.netoup.comresearchgate.netresearchgate.net. Apoptosis, or programmed cell death, is a highly regulated process that eliminates damaged or unwanted cells. The disruption of the mitotic spindle can lead to mitotic catastrophe, a form of cell death that activates apoptotic signaling cascades nih.govoup.com. While specific details of the downstream apoptotic signaling triggered by DM4 are complex, the ultimate consequence of its antimitotic activity is the activation of caspases and other molecular machinery that dismantle the cell in an orderly fashion patsnap.commdpi.comresearchgate.netportico.orgpatsnap.comnih.govtandfonline.combiochempeg.combccancer.bc.capatsnap.comnihr.ac.ukdrugbank.comresearchgate.netoup.comresearchgate.netresearchgate.net.

Compound List:

This compound: Also known as mirvetuximab this compound (IMGN853).

DM4: The cytotoxic payload, a maytansinoid derivative.

Folate Receptor Alpha (FRα): The target antigen for the antibody component of this compound.

Intracellular Processing and Payload Release Within Targeted Delivery Systems

Lysosomal Processing and Cleavage-Dependent Release of DM4

Following internalization via receptor-mediated endocytosis, Mirvetuximab soravtansine is sequestered within endosomes, which then mature into lysosomes patsnap.combiochempeg.commdpi.comhealthbooktimes.orgmdpi.compatsnap.com. The lysosomal environment, characterized by its acidic pH and the presence of hydrolytic enzymes, is crucial for the linker's cleavage patsnap.compatsnap.com. The linker, typically a disulfide bond-based structure like sulfo-SPDB, is engineered for stability in the bloodstream but susceptibility to lysosomal degradation biochempeg.comhealthbooktimes.orgpatsnap.comoup.combinasss.sa.cr. Upon cleavage of this linker, the cytotoxic payload, DM4, is released from the antibody patsnap.commdpi.compatsnap.comoup.comnih.gov. This targeted release mechanism ensures that the potent DM4 payload is delivered directly into the cancer cell, initiating its antimitotic activity patsnap.comhealthbooktimes.orgpatsnap.combinasss.sa.cr.

Formation and Activity of DM4 Catabolites (e.g., S-methyl-DM4)

Following its release from the antibody via linker cleavage within the lysosome, the maytansinoid payload DM4 can undergo further intracellular processing patsnap.comoup.comnih.gov. DM4 itself is a potent antimitotic agent that functions by binding to tubulin, a key component of microtubules biochempeg.comoup.comexplorationpub.com. This binding disrupts microtubule dynamics, inhibiting polymerization and assembly, which leads to cell cycle arrest, specifically in the G2-M phase biochempeg.comoup.comnih.govexplorationpub.com. Ultimately, this disruption triggers apoptosis, or programmed cell death biochempeg.comoup.comnih.gov. In addition to the unconjugated DM4, cellular metabolism can convert DM4 into various active catabolites, such as S-methyl-DM4 patsnap.comoup.comnih.gov. Other metabolites, like lysine-Nε-sulfo-SPDB-DM4, have also been identified as products of lysosomal degradation oup.comnih.gov. These DM4 catabolites retain significant cytotoxic activity, continuing to interfere with microtubule function and induce cell death oup.comnih.gov. The lipophilic and neutral characteristics of DM4 also allow it to readily cross cell membranes explorationpub.com.

Intracellular Accumulation Dynamics of the Released Payload

Compound Summary Table

The following table lists the key compounds involved in the intracellular processing and payload release of this compound:

Table 1: Components of Mirvetuximab this compound

ComponentDescriptionRole
Monoclonal AntibodyHumanized IgG1 antibody targeting Folate Receptor Alpha (FRα) biochempeg.commdpi.comhealthbooktimes.orgmdpi.combinasss.sa.crnih.govexplorationpub.comTarget recognition and delivery
LinkerCleavable disulfide linker (e.g., sulfo-SPDB) biochempeg.comhealthbooktimes.orgpatsnap.comoup.combinasss.sa.crConnects antibody and payload
PayloadDM4 (Maytansinoid derivative) patsnap.combiochempeg.commdpi.comhealthbooktimes.orgmdpi.compatsnap.comoup.combinasss.sa.crnih.govexplorationpub.comCytotoxic agent
Drug-to-Antibody Ratio (DAR)Average of 3.5 molecules of DM4 per antibody biochempeg.comnih.govexplorationpub.comPotency and conjugate properties

Pharmacodynamic and Pharmacokinetic Research of Soravtansine Dm4 in Preclinical Models

Preclinical Metabolite Characterization and Biotransformation

Following the release from an antibody-drug conjugate, Soravtansine (DM4) undergoes biotransformation in preclinical models, primarily within the liver. The principal metabolite identified is S-methyl-DM4 (also referred to as DM4-Me) patsnap.comfda.govoup.comnih.goveuropa.eu. Both unconjugated DM4 and its metabolite S-methyl-DM4 are considered the main circulating metabolites detected in plasma fda.govoup.comnih.goveuropa.eu. The metabolism of DM4 and S-methyl-DM4 is significantly mediated by the cytochrome P450 enzyme CYP3A4 fda.goveuropa.eu. While DM4 is unstable in plasma, it demonstrates stability in blood for up to 90 minutes in preclinical studies fda.gov. S-methyl-DM4, conversely, exhibits stability in plasma and blood across various species fda.gov. High plasma protein binding, exceeding 99% for both DM4 and S-methyl-DM4, has been observed in vitro, which influences their free concentrations in circulation patsnap.comfda.govoup.comeuropa.eu. The antibody component of the ADC is expected to be catabolized into smaller peptides europa.eu.

Concentration-Dependent Cytotoxicity in In Vitro Models

This compound (DM4) functions as a potent antimitotic agent by inhibiting tubulin polymerization and disrupting microtubule assembly, leading to cell cycle arrest, predominantly in the G2/M phase, and ultimately inducing apoptosis patsnap.comfda.govnih.govtandfonline.comresearchgate.netinformahealthcare.comportico.orgnih.govontosight.aiaccp.commedchemexpress.comgenemedi.net. Its mechanism involves suppressing microtubule dynamic instability, a characteristic shared with other maytansinoids like emtansine (DM1) medchemexpress.com. In vitro studies have demonstrated that this compound, particularly as part of Mirvetuximab this compound, exhibits potent cytotoxicity against cancer cell lines that overexpress the folate receptor alpha (FRα) tandfonline.commdpi.comportico.orgresearchgate.net. For instance, Mirvetuximab this compound has shown low nanomolar IC50 values against FRα-positive cell lines, with TCam2_R_SK cells displaying an IC50 of 6.25 nM mdpi.comportico.org. The efficacy of ADCs is often influenced by their drug-to-antibody ratio (DAR), and Mirvetuximab this compound typically has an average DAR of 3.4 to 3.5 mdpi.comnih.goveuropa.eumedchemexpress.com.

Preclinical Pharmacokinetic Profiles of Unconjugated DM4 and its Metabolites

The pharmacokinetic profile of this compound (DM4) and its primary metabolite, S-methyl-DM4, has been characterized in preclinical and clinical studies. Steady-state concentrations for Mirvetuximab this compound, unconjugated DM4, and S-methyl-DM4 are generally achieved after the first treatment cycle (approximately 3 weeks), with minimal accumulation observed upon repeated administration oup.comeuropa.eu. Peak concentrations of the intact ADC are typically observed near the end of the intravenous infusion, while peak concentrations of unconjugated DM4 occur around day 2 post-administration, and S-methyl-DM4 peaks around day 3 oup.comeuropa.eu.

Population pharmacokinetic modeling has provided key parameters for these components:

AnalyteClearance (L/h)Volume of Central Compartment (L)
Mirvetuximab this compound0.01532.63
DM4 (Unconjugated)8.833.67
S-methyl-DM42.046.3

Data derived from population pharmacokinetic modeling nih.gov.

Significant covariates influencing these parameters include body weight, serum albumin levels, and age nih.gov. DM4 is a substrate for CYP3A4, and its elimination is primarily through biliary excretion, with a minor contribution from renal excretion fda.goveuropa.eu. The high plasma protein binding of DM4 and its metabolite limits their free concentrations in circulation, contributing to a controlled distribution patsnap.comfda.govoup.comeuropa.eu.

Compound List:

this compound (DM4)

Mirvetuximab this compound

DM4

S-methyl-DM4 (DM4-Me)

Maytansine (B1676224)

Maytansinoids

Emtansine (DM1)

Mertansine (DM1)

Ravtansine (DM4)

DM4-sulfo-TBA

Sulfo-PDBA-DM4

SPDB-DM4

M9346A (anti-FRα antibody)

FOLR1 (Folate Receptor Alpha)

CYP3A4

Preclinical Efficacy Studies of Soravtansine Containing Conjugates

In Vitro Potency and Selectivity in Folate Receptor Alpha-Expressing Cancer Cell Lines

The in vitro efficacy of Mirvetuximab soravtansine is directly correlated with the expression levels of its target, FRα, on the surface of cancer cells. nih.gov Studies have consistently demonstrated that cell lines with higher FRα expression are more susceptible to the cytotoxic effects of the conjugate. nih.govnih.gov For instance, in vitro studies have shown that Mirvetuximab this compound exhibits potent, selective cytotoxicity against tumor cells expressing FRα, with 50% inhibitory concentrations (IC50) often in the sub-nanomolar to low nanomolar range. clinicaltrials.gov

In a study involving uterine cancer cell lines, those with high FRα expression (designated as 2+) showed significantly increased cytotoxicity upon treatment with Mirvetuximab this compound compared to control treatments. nih.gov Conversely, cell lines with low FRα expression demonstrated no significant difference in viability when exposed to the ADC. nih.gov Similar findings have been observed in germ cell tumor (GCT) cell lines, where cell lines with high expression of the FOLR1 gene (which codes for FRα) were sensitive to Mirvetuximab this compound, which induced apoptosis and had a potent antiproliferative effect. nih.gov

In Vitro Potency of Mirvetuximab this compound in FRα-Expressing Cancer Cell Lines

Cell LineCancer TypeFRα Expression LevelIC50 (nM)
IGROV-1Ovarian CancerHighSynergistic effects observed with doxorubicin (B1662922) at 8 nM
Endometrioid Cancer Cell Lines (unnamed)Endometrial CancerHigh (2+)Increased cytotoxicity compared to control
Uterine Serous Carcinoma Cell Lines (unnamed)Endometrial CancerHigh (2+)Increased cytotoxicity compared to control
TCam2, JEG3, JAR, NOY1Germ Cell TumorHighPotent antiproliferative effect observed
Various FRα-positive cell linesSolid TumorsPositive≤ 1 nM

In Vivo Antitumor Activity in Xenograft Models

The promising in vitro results for this compound-containing conjugates have been substantiated in numerous in vivo preclinical studies using xenograft models, where human cancer cells are implanted into immunodeficient mice.

Dose-Response Relationships in Animal Models

Preclinical studies have established a clear dose-response relationship for Mirvetuximab this compound in various xenograft models. The anti-tumor activity is dependent on the administered dose, with higher doses generally leading to greater efficacy. In a phase 1 dose-escalation study in patients with solid tumors, doses were escalated from 0.15 to 7.0 mg/kg. nih.govelsevierpure.com

In a xenograft model of endometrioid cancer with high FRα expression (END(K)265), intravenous administration of Mirvetuximab this compound at a dose of 5 mg/kg, given twice a week apart, resulted in complete tumor resolution. nih.gov Similarly, in a uterine serous cancer patient-derived xenograft (PDX) model (BIO(K)1), also with high FRα expression, the same dosing regimen led to a two-fold increase in median survival. nih.gov In another study using the OV-90 ovarian cancer xenograft model, a single intravenous dose of Mirvetuximab this compound at 2.5 mg/kg or 3 mg/kg demonstrated anti-tumor activity. researchgate.netresearchgate.net

Dose-Response of Mirvetuximab this compound in Xenograft Models

Xenograft ModelCancer TypeFRα ExpressionDose of Mirvetuximab this compoundObserved Effect
END(K)265Endometrioid CancerHigh (2+)5 mg/kg (IV, twice, one week apart)Complete tumor resolution
BIO(K)1 (PDX)Uterine Serous CancerHigh (2+)5 mg/kg (IV, twice, one week apart)2-fold increase in median survival
OV-90Ovarian CancerNot specified2.5 mg/kg (single IV dose)Antitumor activity
OV-90Ovarian CancerNot specified3 mg/kg (single IV dose)Antitumor activity

Tumor Regression and Growth Inhibition in Preclinical Models

Mirvetuximab this compound has demonstrated significant tumor growth inhibition and, in many cases, complete tumor regression in preclinical xenograft models of various cancers. In the END(K)265 endometrioid cancer xenograft model, treatment with Mirvetuximab this compound led to the complete resolution of tumors. nih.gov

In ovarian cancer xenograft models, Mirvetuximab this compound has shown the ability to induce both partial and complete remissions. clinicaltrials.govarcagy.org In the OV-90 xenograft model, while a single dose of 2.5 mg/kg of Mirvetuximab this compound alone did not lead to sustained tumor regression, its combination with bevacizumab resulted in prolonged tumor regressions and even complete responses in a majority of the mice. nih.govresearchgate.netresearchgate.net Similarly, in a platinum-resistant ovarian cancer patient-derived xenograft model, the combination of Mirvetuximab this compound with bevacizumab was more efficacious than either agent alone. researchgate.net The combination of Mirvetuximab this compound with carboplatin (B1684641) also showed enhanced activity compared to standard chemotherapy regimens in ovarian cancer xenografts. researchgate.net

Tumor Regression and Growth Inhibition with Mirvetuximab this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentOutcome
END(K)265Endometrioid CancerMirvetuximab this compound (5 mg/kg)Complete tumor resolution
BIO(K)1 (PDX)Uterine Serous CancerMirvetuximab this compound (5 mg/kg)Significant tumor growth inhibition and increased survival
OV-90Ovarian CancerMirvetuximab this compound (2.5 mg/kg) + Bevacizumab (5 mg/kg)Prolonged tumor regressions, including complete responses
Platinum-Resistant Ovarian Cancer PDXOvarian CancerMirvetuximab this compound + BevacizumabSignificant tumor regression
Ovarian and NSCLC XenograftsOvarian Cancer, NSCLCMirvetuximab this compoundPartial and complete remissions

Preclinical Combination Strategies Employing Soravtansine Containing Conjugates

Synergy with Conventional Chemotherapeutic Agents in Preclinical Models (e.g., Carboplatin (B1684641), Doxorubicin)

The combination of mirvetuximab soravtansine (a this compound-containing ADC) with conventional chemotherapeutic agents has demonstrated synergistic anti-proliferative effects in preclinical models of ovarian cancer. nih.govnih.gov In vitro studies utilizing the IGROV-1 ovarian cancer cell line revealed that the concurrent administration of mirvetuximab this compound and carboplatin resulted in a synergistic reduction in cancer cell growth and viability. nih.gov A similar synergistic effect on cell proliferation was observed when mirvetuximab this compound was combined with doxorubicin (B1662922) in the same cell line. nih.govnih.gov

These promising in vitro findings were subsequently translated into in vivo patient-derived xenograft (PDX) models. In a platinum-sensitive EOC PDX model, the combination of mirvetuximab this compound with carboplatin led to a significant enhancement of antitumor activity, inhibiting tumor growth by 97%. nih.gov Notably, this combination was more effective than the standard combination of carboplatin and paclitaxel in certain xenograft models. aacrjournals.org In a platinum-resistant EOC PDX model, the combination of mirvetuximab this compound with pegylated liposomal doxorubicin (PLD) resulted in a sustained and improved antitumor response, completely halting tumor growth in this aggressive cancer model. nih.govresearchgate.net These preclinical studies have demonstrated significant anti-tumor activity for mirvetuximab this compound when combined with carboplatin or doxorubicin in epithelial ovarian cancer (EOC) models. researchgate.net

Combination AgentPreclinical ModelKey FindingsReference
CarboplatinIGROV-1 ovarian cancer cell line (in vitro)Synergistic antiproliferative effects. nih.govnih.gov
CarboplatinPlatinum-sensitive EOC PDX model (in vivo)Substantial enhancement of antitumor activity (97% tumor growth inhibition). nih.gov
CarboplatinOV90 EOC xenografts (in vivo)More active than carboplatin + paclitaxel combination. aacrjournals.org
DoxorubicinIGROV-1 ovarian cancer cell line (in vitro)Synergistic antiproliferative effects. nih.govnih.gov
Pegylated Liposomal Doxorubicin (PLD)Platinum-resistant EOC PDX model (in vivo)Improved and sustained antitumor response, completely abrogating tumor growth. nih.govresearchgate.net

Integration with Targeted Therapies and Immunomodulators in Preclinical Research (e.g., Bevacizumab, Immune Checkpoint Inhibitors)

The therapeutic potential of this compound-containing ADCs has been further explored in combination with targeted therapies, most notably the anti-angiogenic agent bevacizumab. In preclinical models of platinum-resistant epithelial ovarian cancer, the co-administration of mirvetuximab this compound and bevacizumab resulted in significant tumor regressions and, in some cases, complete responses in the majority of the mice. nih.govnih.gov Histological analysis of ovarian xenograft tumors from mice treated with this combination revealed rapid disruption of the tumor microvasculature and extensive necrosis, highlighting the potent bioactivity of this regimen. nih.govnih.gov The combination of mirvetuximab this compound and bevacizumab was consistently more active than either agent alone across multiple EOC cell line xenograft and PDX models. aacrjournals.org

In addition to targeted therapies, preclinical data have suggested the potential for enhanced activity when combining mirvetuximab this compound with immune checkpoint inhibitors. abbvie.comadcreview.com In vitro studies have shown that treatment of folate receptor alpha (FRα)-expressing tumor cells with mirvetuximab this compound leads to the activation of monocytes, which are a type of antigen-presenting cell (APC). abbvie.com This activation is dependent on both the antibody component of the ADC, which interacts with Fcγ receptors on APCs, and the this compound payload (DM4), which promotes immunogenic cell death of the tumor cells. abbvie.com This provides a strong rationale for combining mirvetuximab this compound with immune checkpoint inhibitors to potentially enhance the anti-tumor T-cell response. abbvie.comtargetedonc.com

Combination AgentPreclinical ModelKey FindingsReference
BevacizumabPlatinum-resistant EOC models (in vivo)Significant tumor regressions and complete responses. nih.govnih.gov
BevacizumabOV-90 ovarian xenograft tumors (in vivo)Rapid disruption of tumor microvasculature and extensive necrosis. nih.govnih.gov
BevacizumabOV90 and IGROV-1 EOC cell line xenografts and a platinum-resistant EOC PDX model (in vivo)Consistently more active than either agent alone, with a majority of animals having partial or complete tumor regression. aacrjournals.org
Immune Checkpoint InhibitorsFRα-expressing tumor cells (in vitro)Mirvetuximab this compound activates monocytes (antigen-presenting cells). abbvie.com

Biological Rationale for Observed Preclinical Combination Effects

The synergistic effects observed when combining this compound-containing ADCs with other anti-cancer agents are underpinned by complementary mechanisms of action. The potentiation of carboplatin's cytotoxic activity by mirvetuximab this compound is thought to be multifactorial, involving complementary effects on the cell cycle and an enhancement of DNA damage, a phenotype consistent with mitotic catastrophe. nih.gov this compound, a potent microtubule inhibitor, induces mitotic arrest, which may sensitize cancer cells to the DNA-damaging effects of platinum-based agents. nih.govnih.gov Similarly, the combination with doxorubicin also resulted in cell cycle perturbations that contributed to the observed synergy. nih.govnih.gov

The enhanced efficacy of combining mirvetuximab this compound with bevacizumab is hypothesized to be due to multiple factors. One possibility is that bevacizumab-induced normalization of the tumor vasculature leads to reduced interstitial pressure and improved delivery and penetration of the ADC into the tumor tissue. nih.gov The observed rapid disruption of tumor microvasculature and extensive necrosis in combination-treated tumors further supports a complementary anti-tumor effect. nih.govnih.govresearchgate.net

The rationale for combining this compound-containing ADCs with immune checkpoint inhibitors stems from the immunogenic effects of the ADC itself. By inducing immunogenic cell death, mirvetuximab this compound can lead to the release of tumor neoantigens. abbvie.com The subsequent activation of antigen-presenting cells, facilitated by the interaction of the ADC's antibody component with Fcγ receptors, can trigger an anti-tumor T-cell response. abbvie.com This T-cell response can then be further amplified and sustained by the concurrent administration of an immune checkpoint inhibitor, which blocks the inhibitory signals that would otherwise dampen the anti-tumor immune attack. abbvie.comtargetedonc.com

Advanced Methodological Approaches for Soravtansine Dm4 Research

In Vitro Assays for Tubulin Binding and Microtubule Dynamics

In vitro assays are crucial for understanding Soravtansine's fundamental mechanism of action: its interaction with tubulin and subsequent disruption of microtubule dynamics. These studies quantify this compound's ability to inhibit microtubule polymerization and affect microtubule stability.

Maytansinoids, including this compound (DM4), bind to tubulin, specifically at or near the vinca (B1221190) alkaloid-binding site creative-biolabs.com. This binding interferes with tubulin polymerization, leading to the depolymerization of microtubules creative-biolabs.commedchemexpress.com. Studies have demonstrated that this compound (DM4) and its metabolites can suppress microtubule dynamics more strongly than the parent maytansine (B1676224) molecule at certain concentrations nih.gov. For instance, S-methyl DM4 was shown to suppress dynamic instability by 73% at 100 nmol/L nih.gov. While this compound inhibited microtubule assembly with a half-maximal concentration (IC50) of 1.7 ± 0.4 μmol/L for S-methyl DM4, it reached a plateau of 75% inhibition between 10 μmol/L and 20 μmol/L nih.gov. This compound also induced tubulin aggregates at concentrations ≥2 μmol/L, with more extensive aggregation observed compared to S-methyl DM1 nih.gov.

Table 8.1.1: In Vitro Tubulin Polymerization Inhibition by Maytansinoids

CompoundIC50 for Microtubule Assembly Inhibition (μmol/L)Maximum Inhibition (%)Notes
Maytansine1 ± 0.02~100%Strong inhibition of microtubule polymerization.
S-methyl DM14 ± 0.1~100%Weaker polymerization inhibition than maytansine, but strong dynamic instability suppression.
S-methyl DM41.7 ± 0.475%Weaker polymerization inhibition than maytansine, but strong dynamic instability suppression.

Note: Data for S-methyl DM1 and S-methyl DM4 are presented as representative maytansinoid metabolites. This compound (DM4) itself may exhibit similar or slightly different properties.

These assays are critical for characterizing the potency of this compound and its derivatives as microtubule-targeting agents, providing quantitative data on their interaction with the cellular cytoskeleton cytoskeleton.com.

Cellular Assays for Cell Cycle Progression and Apoptosis Induction

Cellular assays are employed to evaluate the biological consequences of this compound's interaction with microtubules, specifically its impact on cell cycle progression and its ability to induce apoptosis. These assays utilize cancer cell lines to assess this compound's cytotoxic effects.

This compound (DM4) acts as a potent antimitotic agent, leading to cell cycle arrest, predominantly in the G2/M phase, followed by programmed cell death (apoptosis) creative-biolabs.comonclive.comtandfonline.comresearchgate.netresearchgate.net. This mechanism is attributed to the disruption of microtubule assembly and dynamics, which are essential for proper chromosome segregation during mitosis creative-biolabs.commedchemexpress.comonclive.comtandfonline.comresearchgate.netmedchemexpress.com. Studies have shown that maytansinoid conjugates, including those with DM4, inhibit cell proliferation by inducing G2-M cell cycle arrest, which is subsequently followed by apoptotic cell death, evidenced by the dose-dependent cleavage of caspases and PARP aacrjournals.org.

This compound has demonstrated significant cytotoxicity in various cancer cell lines. For example, it was found to be cytotoxic to SK-BR-3 cells with an IC50 of 3.3 nM caymanchem.commedkoo.com. When conjugated to a CD205-targeting antibody, this compound exhibited selective cytotoxicity against CD205-expressing human cancer cells with EC50 values ranging from 0.1 to 1.32 nM, compared to non-expressing cells with EC50s of 14.2-22.66 nM caymanchem.commedkoo.com. Furthermore, this compound's metabolites, when released intracellularly, can also diffuse into neighboring cells, inducing a "bystander killing" effect, which is particularly advantageous in tumors with heterogeneous antigen expression onclive.comresearchgate.netoup.com.

Table 8.2.1: Cellular Cytotoxicity and Cell Cycle Effects of this compound (DM4)

Cell LinePayload/ConjugateIC50/EC50 (nM)Primary Cellular EffectReferences
SK-BR-3DM43.3Cytotoxicity caymanchem.commedkoo.com
CD205+Anti-CD205-DM40.1 - 1.32Selective Cytotoxicity caymanchem.commedkoo.com
CD205-Anti-CD205-DM414.2 - 22.66Selective Cytotoxicity caymanchem.commedkoo.com
OPM1 (MM)nBT062-SPDB-DM4Not specifiedG2-M arrest, Apoptosis aacrjournals.org

Note: IC50/EC50 values represent the concentration of the compound or conjugate required to inhibit cell growth or induce cell death by 50%. Specific values can vary depending on the assay and cell line used.

These cellular assays confirm this compound's potent antitumoral activity by disrupting cell division and triggering apoptosis, underscoring its role as a highly effective payload in ADCs.

Computational Modeling for Structure-Activity Relationship Prediction of Maytansinoids

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling are utilized to elucidate these SARs nih.gov. These computational approaches can predict binding modes to tubulin, identify key structural features responsible for potency, and guide the design of novel maytansinoid analogs with improved properties nih.gov. By analyzing the three-dimensional structures of maytansinoids and their interactions with tubulin, researchers can gain insights into the molecular basis of their antimitotic activity.

Biomarker Discovery for Payload Sensitivity in Preclinical Systems

Identifying biomarkers that predict sensitivity to this compound, particularly when delivered as a payload in ADCs, is critical for optimizing therapeutic strategies in preclinical settings. Biomarkers can help stratify patient populations and predict treatment response.

The primary determinant of sensitivity to this compound-based ADCs is often the expression level of the target antigen on cancer cells. For example, in the case of mirvetuximab this compound, which targets Folate Receptor Alpha (FRα), higher FRα expression has been correlated with a more robust antitumor response ascopubs.org. This suggests that FRα expression can serve as a predictive biomarker for sensitivity to this specific ADC ascopubs.org.

Beyond target antigen expression, intrinsic cellular sensitivity to the cytotoxic payload itself can also modulate ADC activity and represent a potential biomarker ascopubs.org. Research is ongoing to identify a comprehensive paradigm that connects antigen presence, antigen distribution, and intrinsic payload sensitivity to ADC therapeutic benefit ascopubs.orgascopubs.org. Understanding resistance mechanisms, such as reduced target expression or alterations in cellular pathways involved in payload metabolism or efflux, is also crucial for identifying biomarkers of resistance and developing strategies to overcome it mdpi.com.

Predictive Simulations for Preclinical Oncology Translation of Biologics with Maytansinoid Payloads

Predictive simulations are indispensable tools for guiding the translation of biologics, such as ADCs containing maytansinoid payloads like this compound, from preclinical studies to clinical applications in oncology. These simulations leverage pharmacokinetic (PK) and pharmacodynamic (PD) data to forecast efficacy and inform dosing strategies.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating the mechanism of action of soravtansine in preclinical studies?

  • Methodological Answer: Preclinical evaluation of this compound typically employs in vitro cytotoxicity assays using FRα-overexpressing cell lines (e.g., ovarian or endometrial cancer models) to assess target specificity. In vivo xenograft models with FRα-positive tumors are used to measure tumor growth inhibition and pharmacokinetic profiles. Immunohistochemistry (IHC) is critical to validate FRα expression levels in these models .

Q. How is FRα expression quantified and validated as a predictive biomarker for this compound efficacy?

  • Methodological Answer: FRα expression is quantified using IHC with standardized scoring systems (e.g., ≥50% of tumor cells showing ≥2+ staining). Validation requires correlating IHC results with clinical outcomes (e.g., objective response rates) in phase II trials. Discordant results between assays should be resolved via orthogonal methods, such as RNA sequencing or flow cytometry .

Q. What statistical methods are recommended for analyzing this compound’s efficacy in early-phase clinical trials?

  • Methodological Answer: Co-primary endpoints (e.g., objective response rate [ORR] and 6-month progression-free survival [PFS]) are analyzed using Kaplan-Meier estimates for time-to-event data and Clopper-Pearson confidence intervals for ORR. Subgroup analyses by FRα expression levels are essential to identify enriched populations .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy data across trials with similar patient populations?

  • Methodological Answer: Discrepancies may arise from differences in FRα scoring criteria or patient stratification. A meta-analysis of pooled data, adjusting for covariates like prior therapies and biomarker heterogeneity, can clarify efficacy trends. Sensitivity analyses should exclude studies with non-standardized IHC protocols .

Q. What strategies optimize this compound’s therapeutic index when combined with immune checkpoint inhibitors (e.g., pembrolizumab)?

  • Methodological Answer: Dose-escalation studies using a 3+3 design are recommended to identify the maximum tolerated dose (MTD) of the combination. Pharmacodynamic markers (e.g., tumor-infiltrating lymphocytes) should be monitored alongside adverse events (e.g., AST elevation, fatigue) to balance efficacy and toxicity .

Q. How can in vitro models recapitulate acquired resistance to this compound, and what translational insights do they provide?

  • Methodological Answer: Resistance models are generated by exposing FRα-positive cell lines to incremental this compound doses over 6–12 months. Genomic profiling (e.g., whole-exome sequencing) identifies resistance mechanisms (e.g., FRα gene downregulation). Functional validation via CRISPR knockout or siRNA silencing confirms candidate pathways .

Q. What methodologies validate the role of folate receptor alpha (FRα) internalization in this compound’s payload delivery?

  • Methodological Answer: Live-cell imaging with pH-sensitive fluorescent dyes tracks FRα internalization and lysosomal trafficking. Competitive binding assays using free folate or anti-FRα antibodies quantify receptor availability. Knockdown/rescue experiments confirm the dependency of payload release on FRα dynamics .

Data Management and Reproducibility

Q. How should researchers handle variability in FRα expression data across multicenter trials?

  • Methodological Answer: Centralized IHC testing with harmonized protocols minimizes inter-lab variability. Pre-trial training for pathologists and digital image analysis tools (e.g., HALO®) ensure scoring consistency. Blinded re-evaluation of a subset (≥10%) of samples assesses reproducibility .

Q. What frameworks ensure transparent reporting of this compound-related adverse events in combination therapy studies?

  • Methodological Answer: Use CTCAE v5.0 criteria for adverse event grading. Attribution of events (e.g., this compound-specific vs. combination-related) requires a blinded adjudication committee. Real-time safety dashboards with stopping rules for grade ≥3 toxicities enhance trial safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soravtansine
Reactant of Route 2
Soravtansine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.